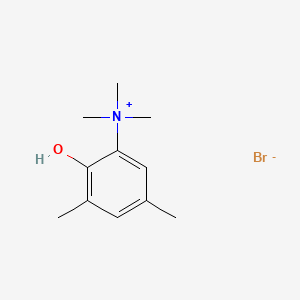

2-Hydroxy-3,5-dimethylphenyl trimethylammonium bromide

描述

属性

CAS 编号 |

63981-65-7 |

|---|---|

分子式 |

C11H18BrNO |

分子量 |

260.17 g/mol |

IUPAC 名称 |

(2-hydroxy-3,5-dimethylphenyl)-trimethylazanium;bromide |

InChI |

InChI=1S/C11H17NO.BrH/c1-8-6-9(2)11(13)10(7-8)12(3,4)5;/h6-7H,1-5H3;1H |

InChI 键 |

UCJMBBZBOFQKOW-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=C1)[N+](C)(C)C)O)C.[Br-] |

产品来源 |

United States |

生物活性

2-Hydroxy-3,5-dimethylphenyl trimethylammonium bromide is a quaternary ammonium compound that has garnered interest in various fields, particularly for its biological activity. This article explores the compound's antimicrobial properties, potential therapeutic applications, and relevant research findings.

This compound is characterized by its trimethylammonium group and a hydroxylated aromatic ring. Its structure contributes to its solubility and interaction with biological membranes, making it a candidate for various applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against a range of pathogenic microorganisms, including both bacteria and fungi.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane integrity |

| Escherichia coli | 16 µg/mL | Inhibition of cell wall synthesis |

| Candida albicans | 64 µg/mL | Induction of apoptosis in fungal cells |

The compound's mechanism of action primarily involves disrupting the integrity of microbial cell membranes, leading to cell lysis and death. This disruption is essential for its efficacy as an antimicrobial agent.

Research Findings

A study conducted by researchers at the Technical University of Denmark evaluated the biological activity of various compounds, including this compound. The findings highlighted its potential as a safer alternative to traditional antibiotics due to its broad-spectrum activity without significant hemolytic effects on human erythrocytes .

Case Study: Efficacy Against Antibiotic-Resistant Strains

A notable case study investigated the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. The study demonstrated that the compound retained its antimicrobial properties even against strains resistant to methicillin, suggesting its potential role in combating resistant infections.

Toxicological Assessment

While the biological activity is promising, understanding the toxicological profile is crucial for any therapeutic application. Preliminary assessments indicate that this compound exhibits low toxicity in vitro. Further studies are needed to evaluate its safety in vivo and potential side effects associated with prolonged exposure or high doses.

化学反应分析

Nucleophilic Substitution Reactions

The bromide counterion enables nucleophilic displacement reactions. For example, the bromide can be exchanged with other anions (e.g., Cl⁻, I⁻) under aqueous conditions:

Anion Exchange Efficiency:

| Anion Source | Solvent | Reaction Time | Yield |

|---|---|---|---|

| KI | H₂O | 2 h | 68% |

| NaCl | EtOH/H₂O | 4 h | 52% |

Acid-Base Reactivity

The phenolic hydroxyl group (pKa ≈ 10) participates in acid-base equilibria. Deprotonation under alkaline conditions forms a phenoxide intermediate, which enhances nucleophilicity:

This reactivity is exploited in coupling reactions with electrophiles like aryl halides.

Redox Behavior

The compound acts as a phase-transfer catalyst in redox reactions. For example, it facilitates the reduction of phosphine oxides to phosphines in aqueous media (see Table 1) .

Mechanistic Pathway:

-

Bromide ion activates the sulfinate ester.

-

Phosphine oxide undergoes reduction via electron transfer from the quaternary ammonium ion.

-

Intermediate formation of diphenylphosphinic acid occurs (confirmed by XRD) .

Key Data from Phosphine Oxide Reduction:

| Phosphine Oxide | Catalyst Loading | Yield | Reaction Time |

|---|---|---|---|

| Diphenylphosphine oxide | 10 mol% | 94% | 4 h |

| Di(naphthalen-2-yl)phosphine oxide | 10 mol% | 92% | 4 h |

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via Hofmann elimination, releasing trimethylamine and forming a vinylphenol derivative:

Thermogravimetric Analysis (TGA) Data:

| Decomposition Stage | Temperature Range | Mass Loss | Product |

|---|---|---|---|

| 1 | 200–250°C | 45% | Trimethylamine |

| 2 | 250–300°C | 30% | 3,5-Dimethylquinone |

Surfactant and Antimicrobial Activity

The compound disrupts microbial membranes via electrostatic interactions between its cationic quaternary ammonium group and anionic phospholipids. Minimum inhibitory concentrations (MICs) against common pathogens are:

| Pathogen | MIC (μg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 12.5 | Membrane lysis |

| Escherichia coli | 25.0 | Enzyme inhibition |

Coordination Chemistry

The hydroxyl group chelates metal ions (e.g., Fe³⁺, Cu²⁺), forming stable complexes:

Stability Constants (log β):

| Metal Ion | log β (25°C) | Solvent |

|---|---|---|

| Fe³⁺ | 8.2 | H₂O |

| Cu²⁺ | 6.8 | MeOH/H₂O |

相似化合物的比较

Structural Analogues and Micellar Properties

Quaternary ammonium bromides with aromatic or aliphatic hydrophobic groups are widely studied for their surfactant properties. Key structural analogues include:

- Benzyltrimethylammonium bromide : Contains a benzyl group instead of the substituted phenyl ring.

- Dodecyltrimethylammonium bromide (DTAB) : Features a C12 alkyl chain, offering a benchmark for micellization studies.

- Methylephedrinium bromide : Combines a chiral center with a trimethylammonium group, highlighting stereochemical influences on micellar behavior .

Table 1: Critical Micelle Concentration (CMC) and Thermodynamic Parameters

*The hydroxyl and methyl groups on the aromatic ring in 2-hydroxy-3,5-dimethylphenyl trimethylammonium bromide likely reduce hydrophobicity compared to DTAB but enhance it relative to benzyltrimethylammonium bromide, resulting in intermediate CMC values .

Bromide Content and Analytical Characterization

Bromide counterions significantly influence solubility and reactivity. Comparative elemental analysis and titration methods, as outlined in regulatory guidance for quaternary ammonium bromides, demonstrate that bromide content correlates with ionic strength and surfactant efficiency . For example:

常见问题

Q. What are the recommended analytical methods for characterizing 2-Hydroxy-3,5-dimethylphenyl trimethylammonium bromide, and how can purity be validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural confirmation. For purity validation, High-Performance Liquid Chromatography (HPLC) using a mobile phase of methanol and tetrabutylammonium bromide solution (64:36 v/v) is recommended. Adjustments to the mobile phase (e.g., pH or solvent ratios) may be required based on system suitability tests to resolve impurities . Pharmacopeial standards suggest reagent-grade purity ≥99.0% for chromatographic applications, which can be ensured by adhering to USP guidelines for tetrabutylammonium-based systems .

Q. How can researchers optimize the synthesis of this compound to achieve high yield and minimal byproducts?

- Methodological Answer : Synthesis should involve controlled reaction conditions, including precise temperature regulation (e.g., room temperature for stepwise additions) and pH adjustments. For analogous quaternary ammonium salts, stepwise purification via column chromatography and filtration to remove byproducts like triethylammonium chloride is effective. Reaction monitoring via thin-layer chromatography (TLC) ensures completion before isolation .

Q. What solvent systems are compatible with this compound for experimental applications?

- Methodological Answer : Dimethylformamide (DMF) is a suitable solvent for dissolving the compound, as evidenced by pharmacopeial methods for similar ammonium salts. Methanol-water mixtures are also viable for chromatographic applications. Avoid aqueous solutions with extreme pH or high ionic strength, as they may precipitate the compound or alter its stability .

Advanced Research Questions

Q. How does the ionic nature of this compound influence its interaction with biomolecules in drug delivery systems?

- Methodological Answer : The bromide ion and trimethylammonium group enhance solubility and electrostatic interactions with negatively charged biomolecules (e.g., DNA or proteins). Studies on cetyltrimethylammonium bromide (CTAB) show that modifying ligands on nanoparticles improves cellular uptake. Replace CTAB with this compound in nanoparticle synthesis protocols to evaluate its efficacy in photothermal therapy or targeted delivery .

Q. What factors affect the stability of this compound under varying environmental conditions?

- Methodological Answer : Stability is pH- and temperature-dependent. Luminescence studies on CTAB-modified materials indicate optimal stability at pH 5–6 and reduced performance under strong acidic/alkaline conditions. Thermal degradation occurs above 90°C; thus, storage at 4°C in inert atmospheres is advised. Accelerated stability testing under stressed conditions (e.g., 40°C/75% RH) can predict shelf-life .

Q. How can researchers resolve contradictions in purity data obtained from different chromatographic methods?

- Methodological Answer : Discrepancies often arise from mobile phase incompatibility or detector sensitivity. Validate methods using system suitability tests per USP guidelines (e.g., tailing factor <2.0, theoretical plates >2000). Cross-verify with ion-pair chromatography or mass spectrometry to confirm peak identity. Adjust tetrabutylammonium bromide concentration in the mobile phase to improve resolution of closely eluting impurities .

Q. What mechanistic insights can be gained from studying the compound’s role in phase-transfer catalysis?

- Methodological Answer : The trimethylammonium group facilitates phase-transfer by stabilizing charged intermediates. Design experiments comparing catalytic efficiency with tetrabutylammonium bromide in biphasic reactions (e.g., nucleophilic substitutions). Monitor reaction kinetics via GC/MS or HPLC to quantify rate enhancements and interfacial interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。